Dihydroisothiazole

Physicochemical profiling Scaffold selection Medicinal chemistry

Dihydroisothiazole (CAS 116959-14-9), systematically named 2,3-dihydro-1,2-thiazole, is a partially saturated five-membered S,N-heterocycle with the molecular formula C₃H₅NS and a molecular weight of 87.14 g·mol⁻¹. It is the 2,3-dihydro congener of the fully aromatic isothiazole (CAS 288-16-4; C₃H₃NS; MW 85.12 g·mol⁻¹; boiling point 114 °C) and is distinguished by an sp³-hybridized carbon at position 3, which eliminates full ring aromaticity and fundamentally alters its reactivity, physical properties, and synthetic utility.

Molecular Formula C3H5NS
Molecular Weight 87.15 g/mol
CAS No. 116959-14-9
Cat. No. B14293150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroisothiazole
CAS116959-14-9
Molecular FormulaC3H5NS
Molecular Weight87.15 g/mol
Structural Identifiers
SMILESC1C=CSN1
InChIInChI=1S/C3H5NS/c1-2-4-5-3-1/h1,3-4H,2H2
InChIKeyYTQQIHUQLOZOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroisothiazole (CAS 116959-14-9) Procurement Guide: Scaffold Identity, Physicochemical Profile, and In-Class Positioning


Dihydroisothiazole (CAS 116959-14-9), systematically named 2,3-dihydro-1,2-thiazole, is a partially saturated five-membered S,N-heterocycle with the molecular formula C₃H₅NS and a molecular weight of 87.14 g·mol⁻¹ . It is the 2,3-dihydro congener of the fully aromatic isothiazole (CAS 288-16-4; C₃H₃NS; MW 85.12 g·mol⁻¹; boiling point 114 °C) and is distinguished by an sp³-hybridized carbon at position 3, which eliminates full ring aromaticity and fundamentally alters its reactivity, physical properties, and synthetic utility [1]. The compound is employed primarily as a core scaffold or synthetic intermediate in medicinal chemistry, particularly as a precursor to sultam (1,1-dioxide) derivatives that have demonstrated anti-HIV-1 activity in cell culture [2].

Why Dihydroisothiazole (CAS 116959-14-9) Cannot Be Replaced by Isothiazole, Thiazole, or Regioisomeric Dihydro Forms


Generic substitution among S,N-heterocycles is chemically invalid because the presence, position, and oxidation state of the sulfur–nitrogen bond dictate fundamentally different reactivity manifolds [1]. Dihydroisothiazole (2,3-dihydro-1,2-thiazole) contains a reducible N–S single bond and an enamine-like C=C double bond that are absent in isothiazole; this enables chemoselective oxidation to the 1,1-dioxide (sultam) without aromatization, a transformation that is topologically inaccessible from the fully aromatic isothiazole or the regioisomeric 4,5-dihydroisothiazole [2]. Furthermore, the direct S–N connectivity in dihydroisothiazole differentiates it from thiazole (1,3-S,N), where the heteroatoms are separated by a carbon, producing distinct hydrogen-bonding capacity (1 H-bond donor, 2 H-bond acceptors vs. 0 donors, 1 acceptor for thiazole) and polarity (topological PSA 37.3 Ų vs. 12.0 Ų for isothiazole) that affect solubility, formulation, and target engagement . These non-interchangeable properties mean that procurement decisions must be based on the specific scaffold rather than on in-class assumptions.

Dihydroisothiazole (CAS 116959-14-9) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Physicochemical Differentiation: Dihydroisothiazole vs. Isothiazole — Molecular Weight, PSA, LogP, and H-Bond Capacity

Dihydroisothiazole (2,3-dihydro-1,2-thiazole) differs from its fully aromatic counterpart isothiazole in several computable physicochemical parameters that directly influence downstream medicinal chemistry decisions. Compared to isothiazole (C₃H₃NS, MW 85.12), dihydroisothiazole (C₃H₅NS, MW 87.14) carries two additional hydrogen atoms, yielding one hydrogen bond donor (vs. zero for isothiazole) and a topological polar surface area (TPSA) of 37.3 Ų versus ~12.0 Ų for isothiazole . The calculated LogP of dihydroisothiazole is 1.08, while isothiazole has a LogP of approximately 0.5 . These differences in hydrogen-bonding capacity and lipophilicity alter solubility, permeability, and protein-binding potential in ways that cannot be reproduced by substituting the aromatic analog .

Physicochemical profiling Scaffold selection Medicinal chemistry Lead optimization

Anti-HIV-1 Activity of Dihydroisothiazole-Derived Sultams vs. Oxathiole-Derived Analogs: Cell-Culture EC₅₀ Comparison

Dihydroisothiazole 1,1-dioxide (sultam) derivatives, synthesized from the dihydroisothiazole core scaffold, have been directly compared with 1,2-oxathiole 2,2-dioxide analogs for anti-HIV-1 activity. In the TSAO-T nucleoside series, replacement of the oxathiole dioxide ring with a dihydroisothiazole dioxide ring at the C-3′ position of the sugar moiety yielded aza-TSAO-T derivatives that retained potent HIV-1 reverse transcriptase inhibitory activity with EC₅₀ values ranging from 0.13 to 3.5 μM in MT-4 cell culture against HIV-1(IIIB) [1]. The parent TSAO-T compound (bearing the oxathiole dioxide ring) has a reported EC₅₀ of approximately 0.17 μM under comparable conditions, indicating that the dihydroisothiazole dioxide scaffold produces compounds within the same potency range while offering a chemically distinct sulfur-for‑oxygen replacement that alters electronic properties and metabolic stability [2]. Importantly, the dihydroisothiazole dioxide ring system was described as a new heterocyclic ring system at the time of its first synthesis, providing intellectual property differentiation [3].

Antiviral HIV-1 reverse transcriptase NNRTI Sultam scaffold

Scaffold Diversification Efficiency: Dihydroisothiazole 1,1-Dioxide as a Multi-Gram Scale Library Synthon via Ring-Closing Metathesis

The dihydroisothiazole 1,1-dioxide scaffold has been demonstrated as a highly efficient diversification platform. Starting from the core 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, multi-gram scale synthesis was achieved via ring-closing metathesis (RCM), and the scaffold was subsequently diversified using a one-pot, multi-component click/aza-Michael protocol to generate a 180-member library of triazole-containing isothiazolidine 1,1-dioxides [1]. This contrasts with alternative sultam scaffolds that require multi-step protection/deprotection sequences or lack the α,β-unsaturated sulfonamide functionality necessary for the aza-Michael diversification step. The RCM-derived dihydroisothiazole dioxide retains the conjugation required for Michael addition, a feature absent in fully saturated isothiazolidine analogs [2]. Three daughter scaffolds were additionally generated via aza-Michael of amino alcohols, enabling a 41-member library through click/esterification [1].

Combinatorial chemistry Library synthesis Sultam diversification One-pot protocols

Regioisomeric Differentiation: 2,3-Dihydroisothiazole vs. 4,5-Dihydroisothiazole 1,1-Dioxide — Distinct Reactivity and Synthetic Accessibility

Two regioisomeric dihydroisothiazole forms exist: 2,3-dihydroisothiazole (CAS 116959-14-9; endocyclic double bond at C4–C5) and 4,5-dihydroisothiazole 1,1-dioxide (CAS 881652-45-5; endocyclic double bond at C2–C3). These regioisomers are not synthetically interchangeable. The 2,3-dihydroisothiazole scaffold is accessed via the CSIC (Carbanion-mediated Sulfonamide Intramolecular Cyclization) reaction of glyco-α-sulfonamidonitriles, yielding enantiomerically pure spiro derivatives [1]. In contrast, 4,5-dihydroisothiazole 1,1-dioxides are typically prepared by Michael addition to isothiazole 1,1-dioxides [2]. The 2,3-dihydro system is also the direct precursor to 4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide ring systems on sugar templates, a structural motif inaccessible from the 4,5-dihydro isomer without extensive protecting group manipulation [3]. Purchasing the wrong regioisomer leads to fundamentally different synthetic outcomes and wasted synthetic effort.

Regioisomer selection Synthetic strategy Sultam synthesis Cyclization regiochemistry

Growth Hormone Secretagogue Activity: Dihydroisothiazole-Based GHSs Display Potent GH Release in Rat Pituitary Assays

The 2,3-dihydroisothiazole scaffold has been employed as a core element in growth hormone secretagogues (GHSs) developed at Eli Lilly. Compound 1 of the dihydroisothiazole GHS series exhibited potent growth hormone releasing activity in a rat pituitary cell assay [1]. Systematic SAR exploration of the serine-AIB dipeptide domain attached to the dihydroisothiazole core identified modifications that enhanced potency over the parent benzyl-D-Ser-AIB derivative, with activity levels that position the dihydroisothiazole scaffold alongside clinically investigated GHSs such as MK-0677 (L-163,191), which elevates GH in dogs after oral doses as low as 0.125 mg/kg [2]. While MK-0677 itself is based on a different scaffold, the dihydroisothiazole GHS series demonstrates that this heterocycle can serve as a viable, patent-differentiated core for ghrelin receptor (GHS-R1a) agonist development, offering an alternative to the more extensively explored spiroindoline and pyrazolinone-piperidine scaffolds [3].

Growth hormone secretagogue GHS-R1a Peptidomimetic Endocrinology

Dihydroisothiazole (CAS 116959-14-9): Evidence-Backed Research and Industrial Application Scenarios


Antiviral Drug Discovery: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Generation Using the Dihydroisothiazole Dioxide Scaffold

Research teams pursuing novel NNRTI chemotypes should procure dihydroisothiazole (CAS 116959-14-9) as the precursor scaffold for synthesizing 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivatives. As demonstrated in direct head-to-head comparisons, aza-TSAO-T analogs bearing the dihydroisothiazole dioxide ring achieve HIV-1(IIIB) EC₅₀ values as low as 0.13 μM in MT-4 cell culture, matching the potency of the oxathiole dioxide benchmark while offering a new heterocyclic chemotype with distinct IP space [1]. Oxidation of the purchased dihydroisothiazole to the 1,1-dioxide followed by CSIC-mediated cyclization with α-aminonitriles provides efficient access to the 4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide ring system, the key intermediate for antiviral SAR exploration [2].

Combinatorial Library Synthesis: Multi-Gram Scale Production of Triazole-Containing Sultam Screening Collections

Core-facility and CRO teams constructing diverse small-molecule screening libraries should utilize dihydroisothiazole 1,1-dioxide (derived from CAS 116959-14-9) as the RCM-accessible scaffold for one-pot, multi-component diversification. The published protocol demonstrates multi-gram scale preparation of the core followed by click/aza-Michael chemistry to generate a 180-member triazole-containing isothiazolidine 1,1-dioxide library [3]. The α,β-unsaturated sulfonamide functionality retained in the dihydroisothiazole dioxide scaffold enables the aza-Michael diversification that is inaccessible from fully saturated isothiazolidine analogs, making this scaffold a uniquely productive starting point for high-throughput library synthesis [3].

Metabolic and Endocrine Therapeutics: Growth Hormone Secretagogue (GHS) Lead Optimization

Pharmaceutical teams targeting the ghrelin receptor (GHS-R1a) for growth hormone deficiency or frailty indications should consider the 2,3-dihydroisothiazole scaffold as a core template, based on published SAR from the Eli Lilly GHS program. The dihydroisothiazole-based GHS series demonstrated potent GH release in rat pituitary cell assays, with systematic SAR modifications of the serine-AIB dipeptide domain yielding compounds with enhanced potency over the parent benzyl-D-Ser-AIB derivative [4]. This scaffold offers a structurally differentiated alternative to the extensively patented MK-0677 (spiroindoline) and CP-424,391 (pyrazolinone-piperidine) GHS chemotypes, providing freedom-to-operate advantages [5].

Regioisomer-Quality Procurement for Sultam-Based Medicinal Chemistry: Verifying 2,3-Dihydro vs. 4,5-Dihydro Identity

Procurement officers and medicinal chemistry teams must rigorously verify that the purchased material is the 2,3-dihydroisothiazole regioisomer (CAS 116959-14-9) and not the 4,5-dihydroisothiazole 1,1-dioxide (CAS 881652-45-5) or the fully aromatic isothiazole (CAS 288-16-4). The 2,3-dihydro isomer is the required starting material for CSIC-derived spiro sultams and sugar-templated 4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide derivatives [2]. Purchasing the incorrect regioisomer leads to synthetic failure, as the double-bond position dictates fundamentally different reactivity: the 2,3-dihydro isomer undergoes enamine-type functionalization at C-4, whereas the 4,5-dihydro isomer reacts via Michael addition at C-5 [6]. Analytical verification by ¹H NMR (characteristic vinylic proton coupling pattern) and GC-MS is recommended upon receipt.

Quote Request

Request a Quote for Dihydroisothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.